molecular formula C20H16N3O2PS2 B14691371 (6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate CAS No. 24240-44-6

(6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate

Cat. No.: B14691371
CAS No.: 24240-44-6
M. Wt: 425.5 g/mol
InChI Key: WKELPWCJQVFIGV-UHFFFAOYSA-N
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Description

(6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate is a chemical compound with the molecular formula C20H16N3O2PS2 and a molecular weight of 425.472 g/mol This compound features a unique structure that includes an indazole ring, a nitro group, and a diphenylphosphinodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate typically involves the reaction of 6-nitro-1H-indazole with diphenylphosphinodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to track the progress .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems for reagent addition and product isolation ensures consistency and efficiency in production. Purification steps such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, nucleophiles such as amines for substitution reactions, and catalysts like palladium for cyclization reactions. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and reaction times from minutes to hours .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

(6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Nitro-1h-indazol-1-yl)methyl diphenylphosphinodithioate is unique due to the combination of its nitro group, indazole ring, and diphenylphosphinodithioate moiety. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

CAS No.

24240-44-6

Molecular Formula

C20H16N3O2PS2

Molecular Weight

425.5 g/mol

IUPAC Name

(6-nitroindazol-1-yl)methylsulfanyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C20H16N3O2PS2/c24-23(25)17-12-11-16-14-21-22(20(16)13-17)15-28-26(27,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2

InChI Key

WKELPWCJQVFIGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SCN3C4=C(C=CC(=C4)[N+](=O)[O-])C=N3

Origin of Product

United States

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